Liver Microsomal Enzyme Induction Equipotent to Phenobarbital, Without CNS Depression
In a head-to-head in vivo comparison using Wistar female rats, compound B2 (target compound) at an oral dose of 60 mg/kg reduced the mean hexobarbital-induced sleeping time to 14.6 ± 1.65 minutes, a value statistically indistinguishable from that of phenobarbital (14.2 ± 1.88 minutes at the same dose) [1]. Both values were significantly different from the untreated control (19.4 ± 1.88 minutes, p<0.05), confirming comparable induction of hepatic microsomal enzymes [1]. However, while phenobarbital produced ataxia, sedation, and anticonvulsive effects at the tested dosage, B2 exhibited no detectable CNS effects, indicating a functionally cleaner induction profile [1].
| Evidence Dimension | Hexobarbital sleeping time (index of liver microsomal enzyme induction) |
|---|---|
| Target Compound Data | 14.6 ± 1.65 min at 60 mg/kg p.o. |
| Comparator Or Baseline | Phenobarbital: 14.2 ± 1.88 min; Untreated control: 19.4 ± 1.88 min |
| Quantified Difference | Target indistinguishable from phenobarbital (p>0.05); both significantly different from control (p<0.05) |
| Conditions | Female Wistar rats (40–50 g), oral administration, hexobarbital-induced sleeping time assay |
Why This Matters
This demonstrates that CAS 56106-94-6 can replace phenobarbital as a liver enzyme inducer in experimental models where CNS side effects would confound results, a profile not shared by the antipyretic-analogs B9 or B11.
- [1] US Patent 3,957,777. Table 1: Inductive effect (hexobarbital sleeping time). B2 vs phenobarbital vs control. Issued May 18, 1976. View Source
